1,4-dimethyl-2,3-dioxo-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide
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Overview
Description
1,4-dimethyl-2,3-dioxo-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide is a complex organic compound with the molecular formula C18H19N3O5S and a molecular weight of 389.43 g/mol . This compound belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
The synthesis of 1,4-dimethyl-2,3-dioxo-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine derivative with a diketone.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoxaline derivative with a sulfonyl chloride in the presence of a base.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group is attached via nucleophilic substitution using a suitable phenoxyethyl halide.
Methylation: The final step involves methylation of the quinoxaline core to obtain the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
1,4-dimethyl-2,3-dioxo-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles.
Scientific Research Applications
1,4-dimethyl-2,3-dioxo-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: It is used as a tool compound to study the role of quinoxaline derivatives in various biological processes.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 1,4-dimethyl-2,3-dioxo-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key cellular pathways, ultimately resulting in the desired biological effect .
Comparison with Similar Compounds
1,4-dimethyl-2,3-dioxo-N-(2-phenoxyethyl)-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide can be compared with other quinoxaline derivatives such as:
1,4-dimethyl-2,3-dioxoquinoxaline: Lacks the phenoxyethyl and sulfonamide groups, resulting in different biological activities.
2,3-dioxo-N-(2-phenoxyethyl)quinoxaline-6-sulfonamide: Lacks the methyl groups, which may affect its interaction with molecular targets.
1,4-dimethyl-2,3-dioxoquinoxaline-6-sulfonamide: Lacks the phenoxyethyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N3O5S |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
1,4-dimethyl-2,3-dioxo-N-(2-phenoxyethyl)quinoxaline-6-sulfonamide |
InChI |
InChI=1S/C18H19N3O5S/c1-20-15-9-8-14(12-16(15)21(2)18(23)17(20)22)27(24,25)19-10-11-26-13-6-4-3-5-7-13/h3-9,12,19H,10-11H2,1-2H3 |
InChI Key |
JRPUFPUYIVGSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NCCOC3=CC=CC=C3)N(C(=O)C1=O)C |
Origin of Product |
United States |
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